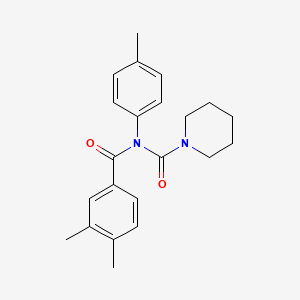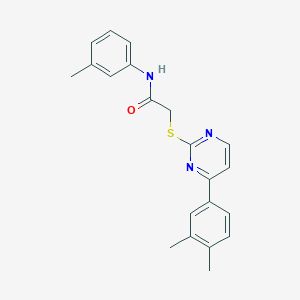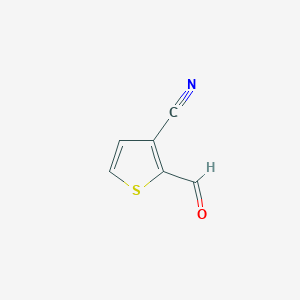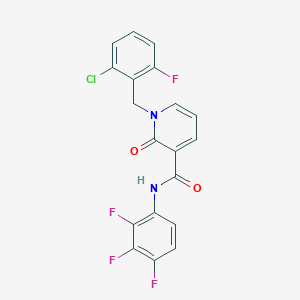
N-(3,4-dimethylbenzoyl)-N-(p-tolyl)piperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Typically, the description of a compound includes its IUPAC name, common names, and structural formula. The compound’s role or use in industry or research is also usually mentioned.
Synthesis Analysis
This involves detailing the methods used to synthesize the compound, including the starting materials, reagents, and conditions. The yield and purity of the product are also typically discussed.Molecular Structure Analysis
This involves discussing the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry can be used to analyze the molecular structure.Chemical Reactions Analysis
This involves detailing the reactions that the compound undergoes, including the conditions, reagents, and products of these reactions. The mechanism of these reactions may also be discussed.Physical And Chemical Properties Analysis
This involves discussing properties such as the compound’s melting point, boiling point, solubility, and reactivity.科学的研究の応用
Structure-Activity Relationships
The study of pyrazole derivatives, including compounds structurally related to N-(3,4-dimethylbenzoyl)-N-(p-tolyl)piperidine-1-carboxamide, focuses on their role as cannabinoid receptor antagonists. These compounds have been designed to characterize cannabinoid receptor binding sites and potentially serve as pharmacological probes. Their structural requirements for potent and selective brain cannabinoid CB1 receptor antagonistic activity have been detailed, including specific substituents on the pyrazole ring that contribute to their efficacy. This research has implications for developing therapeutics to antagonize the harmful side effects of cannabinoids and cannabimimetic agents (Lan et al., 1999).
Molecular Interactions
Further investigations into the molecular interaction of pyrazole derivatives, similar to N-(3,4-dimethylbenzoyl)-N-(p-tolyl)piperidine-1-carboxamide, with the CB1 cannabinoid receptor have been conducted. These studies utilize conformational analysis and comparative molecular field analysis (CoMFA) to construct three-dimensional quantitative structure-activity relationship (QSAR) models. The results highlight the importance of the N1 aromatic ring moiety and the C5 aromatic ring in the binding interaction with the receptor, suggesting pathways for enhancing antagonist activity or conferring neutral antagonist or inverse agonist activity depending on receptor interaction (Shim et al., 2002).
Antimycobacterial Activity
The synthesis of imidazo[1,2-a]pyridine-3-carboxamides has been explored for their anti-tuberculosis activity. These compounds, including structural analogs of N-(3,4-dimethylbenzoyl)-N-(p-tolyl)piperidine-1-carboxamide, have shown significant in vitro activity against multi- and extensive drug-resistant Mycobacterium tuberculosis strains. The research underlines the potential of these compounds as a new class of anti-TB agents with excellent potency and pharmacokinetics, demonstrating the broad applicability of this chemical framework in addressing global health challenges (Moraski et al., 2011).
Safety And Hazards
This involves discussing the compound’s toxicity, flammability, and environmental impact. Proper handling and disposal procedures would also be included.
将来の方向性
This involves discussing potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties.
Please consult a professional chemist or a reliable database for specific information on “N-(3,4-dimethylbenzoyl)-N-(p-tolyl)piperidine-1-carboxamide”.
特性
IUPAC Name |
N-(3,4-dimethylbenzoyl)-N-(4-methylphenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2/c1-16-7-11-20(12-8-16)24(22(26)23-13-5-4-6-14-23)21(25)19-10-9-17(2)18(3)15-19/h7-12,15H,4-6,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLRYKZVCSWWCLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C(=O)C2=CC(=C(C=C2)C)C)C(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylbenzoyl)-N-(p-tolyl)piperidine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(4-(3-chlorophenyl)piperazine-1-carbonyl)-5-methyl-3-phenyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2690235.png)

![2-(4-methoxyphenoxy)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B2690238.png)
![methyl 5-(((1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2690241.png)
![(7-methyl-4,4-dioxido-1-(4-vinylbenzyl)-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone](/img/structure/B2690244.png)
![N-(3-methoxyphenyl)-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2690245.png)
![[2-(2,2,2-Trifluoroethoxy)phenyl]thiourea](/img/structure/B2690248.png)

![1-[2-(4-Phenylpiperazin-1-YL)pyridin-3-YL]methanamine](/img/structure/B2690251.png)

![benzyl 2-(1-methyl-2,4-dioxo-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate](/img/structure/B2690255.png)
![3-[(4,5-Dichloro-6-oxopyridazin-1-yl)methyl]-4-methoxybenzaldehyde](/img/structure/B2690256.png)
![N-(2,4-dimethoxyphenyl)-2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2690257.png)
